
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate, also known as MCPOB, is an organic compound that has been studied extensively in the scientific community due to its potential applications in research and development. It is a synthetic compound that is composed of two chlorinated phenyl rings and a four-carbon backbone. The compound has been studied for its potential applications in a wide range of fields, including medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied extensively for its potential applications in the scientific community. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential applications in medicinal chemistry and organic synthesis. In particular, Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Mécanisme D'action
The mechanism of action of Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is not fully understood. However, it is believed that the compound binds to the active site of the enzyme, which in turn inhibits its activity. This binding is believed to be mediated by hydrogen bonding and van der Waals interactions. In addition, it is believed that Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is able to form covalent bonds with the enzyme, which further inhibits its activity.
Biochemical and Physiological Effects
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its potential effects on the biochemical and physiological processes of organisms. Studies have shown that the compound is able to inhibit the activity of certain enzymes, including COX-2 and 5-LOX. In addition, studies have also shown that Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is able to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low environmental impact. However, there are some limitations associated with the use of Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate in laboratory experiments. For example, it has a low solubility in water, which can limit its use in certain types of experiments. In addition, it has a low boiling point, which can limit its use in certain types of experiments.
Orientations Futures
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has a wide range of potential applications in the scientific community. In the future, it is likely that the compound will be studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In addition, it is likely that the compound will be studied for its potential to inhibit the activity of certain enzymes, including COX-2 and 5-LOX. Finally, it is likely that the compound will be studied for its potential to inhibit the production of pro-inflammatory cytokines, such as TNF-α.
Méthodes De Synthèse
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate can be synthesized through a variety of methods. One of the most common methods is the Buchwald-Hartwig cross-coupling reaction. This method involves the reaction of a halogenated aryl halide with a palladium catalyst and an amine nucleophile. The reaction of the halogenated aryl halide with the amine nucleophile results in the formation of a carbon-nitrogen bond, which is then followed by the formation of the desired Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate product. Other methods of synthesis include the use of Suzuki-Miyaura and Heck reactions.
Propriétés
IUPAC Name |
methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-22-17(21)15(12-3-2-4-14(19)9-12)10-16(20)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDYMDVBOAHPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2996526.png)
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)
![N-(3-chloro-4-fluorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
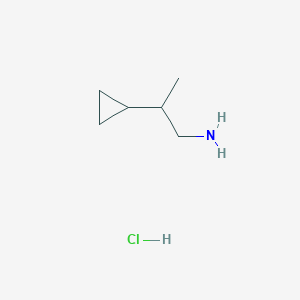
![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)
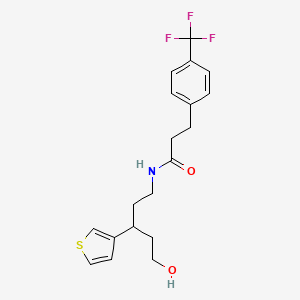
![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)
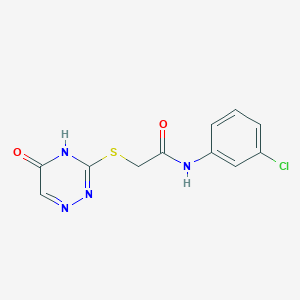
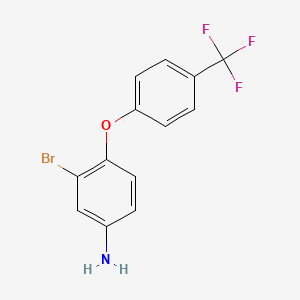

![1-Thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2996541.png)
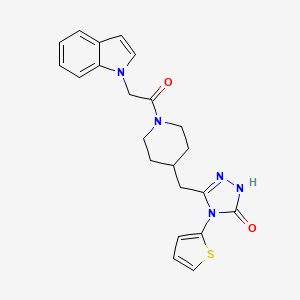
![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)
![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)